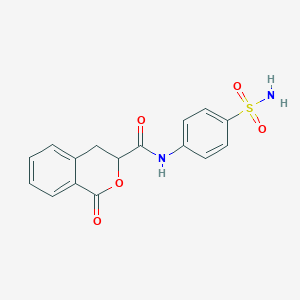

1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide

Description

1-Oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide is a synthetic compound featuring an isochroman core (a benzene ring fused to a tetrahydrofuran moiety) linked via a carboxamide group to a 4-sulfamoylphenyl substituent. The isochroman scaffold contributes unique electronic and steric properties, distinguishing it from other heterocyclic systems like chromenes or cyclopropanes. This compound’s synthesis likely involves coupling reactions similar to those documented for analogs, such as condensation of activated carboxylic acids with sulfamoyl-substituted anilines .

Properties

IUPAC Name |

1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c17-24(21,22)12-7-5-11(6-8-12)18-15(19)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,18,19)(H2,17,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODLPKIKCSUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide typically involves the following steps:

Formation of Isochroman Ring: The isochroman ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced via sulfonation reactions, where a phenyl group is treated with sulfonating agents.

Amidation: The final step involves the formation of the carboxamide group through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:

Green Synthesis: Utilizing eco-friendly solvents and catalysts to minimize environmental impact.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antiviral agent, particularly against SARS-CoV-2.

Biological Studies: It is used in studies exploring enzyme inhibition and molecular docking.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the SARS-CoV-2 main protease enzyme, which is crucial for viral replication . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting viral replication.

Comparison with Similar Compounds

Table 3: Spectroscopic and Analytical Data

Key Observations:

- 1H-NMR : The target compound’s isochroman core would exhibit distinct shifts for the fused oxygenated ring (e.g., δ 4.5–5.5 for protons adjacent to the ketone).

- Mass Spectrometry : Experimental [M+H]+ values for analogs (e.g., 345.1 for chromene derivative 12) align with calculated values, ensuring structural validation .

Biological Activity

1-Oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide

- Molecular Formula : C16H16N2O4S

- Molecular Weight : 348.37 g/mol

Antimicrobial Properties

Research indicates that 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide exhibits significant antimicrobial activity against various bacterial and fungal strains. In laboratory studies, it demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as in fungi. The minimum inhibitory concentrations (MIC) for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

This antimicrobial activity suggests its potential as a lead compound for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This property was evaluated using lipopolysaccharide (LPS)-stimulated J774A.1 cells, where treatment with the compound resulted in a significant reduction in cytokine levels, indicating its potential application in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide were assessed against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 25 µM. Notably, it induced apoptosis in cancer cells as evidenced by increased annexin V staining, suggesting its mechanism may involve triggering programmed cell death.

The exact mechanism by which 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the following pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase enzymes, which are involved in various physiological processes including pH regulation and fluid balance.

- Modulation of Cell Signaling Pathways : The compound appears to interfere with NF-κB signaling, a key pathway in inflammation and cancer progression.

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

- A recent study evaluated the anti-inflammatory effects of several derivatives of isochroman compounds, including 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide. It was found to significantly reduce LPS-induced inflammation in murine models, improving survival rates and reducing lung edema in sepsis models .

- Anticancer Efficacy :

-

Antimicrobial Studies :

- In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations lower than those required for planktonic growth inhibition, highlighting its potential use in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.